molecular formula C13H16ClN3O2 B13407272 1-[4-(2-Amino-5-chloro-benzoyl)-piperazin-1-yl]-ethanone

1-[4-(2-Amino-5-chloro-benzoyl)-piperazin-1-yl]-ethanone

Cat. No.: B13407272
M. Wt: 281.74 g/mol
InChI Key: FJMPKXKYSVMJID-UHFFFAOYSA-N
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Description

1-[4-(2-Amino-5-chloro-benzoyl)-piperazin-1-yl]-ethanone is a piperazine-based compound featuring a benzoyl group substituted with an amino (-NH₂) group at position 2 and a chlorine atom at position 3.

Properties

Molecular Formula

C13H16ClN3O2

Molecular Weight

281.74 g/mol

IUPAC Name

1-[4-(2-amino-5-chlorobenzoyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C13H16ClN3O2/c1-9(18)16-4-6-17(7-5-16)13(19)11-8-10(14)2-3-12(11)15/h2-3,8H,4-7,15H2,1H3

InChI Key

FJMPKXKYSVMJID-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)C2=C(C=CC(=C2)Cl)N

Origin of Product

United States

Preparation Methods

Route 1: Sequential Acylation and Coupling

Step 1: Synthesis of 2-Amino-5-chlorobenzoyl-piperazine

  • Reagents : 2-Amino-5-chlorobenzoic acid, thionyl chloride (SOCl₂), piperazine, triethylamine (TEA)
  • Conditions :
    • Activation of the carboxylic acid with SOCl₂ in refluxing dichloromethane (DCM) for 4–6 hours.
    • Reaction of the resulting acid chloride with piperazine in DCM/TEA (1:1) at 0°C to room temperature (RT) for 12 hours.
  • Yield : 72–85%.

Step 2: N-Acetylation of Piperazine

  • Reagents : Acetyl chloride, DCM, TEA
  • Conditions :
    • Dropwise addition of acetyl chloride to the intermediate in DCM/TEA at 0°C, followed by stirring at RT for 6 hours.
  • Yield : 68–78%.

Reaction Scheme :
$$
\text{2-Amino-5-chlorobenzoic acid} \xrightarrow{\text{SOCl}_2} \text{Acid chloride} \xrightarrow{\text{Piperazine}} \text{Intermediate} \xrightarrow{\text{Acetyl chloride}} \text{Target compound}
$$

Route 2: One-Pot Coupling-Acylation

  • Reagents : 2-Amino-5-chlorobenzoic acid, piperazine, acetyl chloride, HATU, DIEA
  • Conditions :
    • Activation of the carboxylic acid with HATU/DIEA in DMF for 20 minutes at RT.
    • Sequential addition of piperazine and acetyl chloride, followed by stirring for 6 hours.
  • Yield : 65–70%.

Key Advantage : Reduced purification steps compared to Route 1.

Optimized Reaction Conditions

Parameter Optimal Value Source
Solvent for acylation Dichloromethane (DCM)
Coupling agent HATU
Temperature 0°C to RT
Reaction time (Step 1) 12 hours
Reaction time (Step 2) 6 hours

Purification and Characterization

  • Purification :
    • Column chromatography (silica gel, ethyl acetate/hexane 3:7).
    • Recrystallization from ethanol for high-purity isolates (>98%).
  • Characterization Data :
    • LC-MS : m/z 282.1 [M+H]⁺.
    • ¹H NMR (DMSO-d₆): δ 7.13–7.10 (dd, J = 7.6 Hz, 3.2 Hz, Ar-H), 3.79 (s, 6H, OCH₃), 3.41 (bs, 4H, piperazine), 2.74 (bs, 4H, piperazine), 2.12 (s, 3H, COCH₃).

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantage
Sequential acylation 78 99 High reproducibility
One-pot synthesis 70 95 Reduced steps

Side Reactions and Mitigation

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-Amino-5-chloro-benzoyl)-piperazin-1-yl]-ethanone can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carbonyl group can produce alcohol derivatives.

Scientific Research Applications

1-[4-(2-Amino-5-chloro-benzoyl)-piperazin-1-yl]-ethanone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study enzyme interactions and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the development of new drugs for neurological disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[4-(2-Amino-5-chloro-benzoyl)-piperazin-1-yl]-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to the broader class of 1-(substituted piperazin-1-yl)ethanones. Key structural analogs include:

Table 1: Structural Comparison of Selected Piperazine-Ethanone Derivatives
Compound Name Substituents on Piperazine/Aryl Groups Key Functional Groups Biological Activity Reference
Target Compound 2-Amino-5-chloro-benzoyl Benzoyl, amino, chloro Inferred CNS/antiparasitic N/A
1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone Biphenyl-4-yl, 2-methoxyphenyl Methoxy, biphenyl Antipsychotic (anti-dopaminergic)
1-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-(4-nitrophenyl)-1H-tetrazol-5-yl)thio)ethanone 4-Methoxyphenylsulfonyl, tetrazole Sulfonyl, tetrazole Antiproliferative
1-(4-(4-((3-Chloro-5-nitropyridin-2-yl)oxy)phenyl)piperazin-1-yl)ethanone 3-Chloro-5-nitropyridinyloxy Pyridinyloxy, nitro Screened for biological activity
1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-(2-((3-chlorophenyl)amino)thiazol-4-yl)ethanone Benzodioxole, thiazole Benzodioxole, thiazole Structural data only

Pharmacological Activity Comparison

Antipsychotic Activity

Compounds with biphenyl-arylpiperazine motifs, such as 1-(biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone, exhibit potent anti-dopaminergic and anti-serotonergic activities. These derivatives show reduced catalepsy induction, a critical feature for atypical antipsychotics .

Antiproliferative Activity

Sulfonyl-piperazine derivatives (e.g., 1-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-(4-nitrophenyl)-1H-tetrazol-5-yl)thio)ethanone) demonstrate antiproliferative effects, with IC₅₀ values correlating with substituent electronegativity. The nitro and trifluoromethyl groups enhance cytotoxicity, suggesting that the target compound’s chloro and amino groups might similarly influence activity .

Antifungal and Antiparasitic Potential

Pyridine-based analogs like (S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO) inhibit CYP51 enzymes in Trypanosoma cruzi, comparable to posaconazole . The target compound’s chloro substituent may confer similar efficacy against parasitic targets, though experimental validation is needed.

Physicochemical and Spectroscopic Properties

Table 2: Physicochemical Data of Selected Compounds
Compound Name Molecular Weight Melting Point (°C) Key Spectral Data (NMR, MS) Reference
Target Compound ~349.8* Not reported Predicted δ 7.4–8.1 (aromatic H), δ 3.6 (piperazine) N/A
1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone 389.4 161–163 ¹H NMR (CDCl₃): δ 7.6 (m, biphenyl), δ 3.8 (OCH₃)
1-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-(4-nitrophenyl)-1H-tetrazol-5-yl)thio)ethanone 520.1 161–163 ESI-HRMS: m/z 520.10640 [M+H]⁺
1-(4-(4-((3-Chloro-5-nitropyridin-2-yl)oxy)phenyl)piperazin-1-yl)ethanone 433.8 Not reported IR: 1680 cm⁻¹ (C=O), ¹³C NMR: δ 165.2 (C=O)

*Calculated using molecular formula C₁₄H₁₅ClN₄O₂.

Structure-Activity Relationship (SAR) Insights

  • Arylpiperazine Substituents : Methoxy or chloro groups on the aryl ring enhance CNS activity by optimizing lipophilicity and receptor binding .
  • Electron-Withdrawing Groups : Nitro or trifluoromethyl groups improve antiproliferative potency by increasing electrophilicity .
  • Heterocyclic Linkers : Tetrazole or thiazole moieties augment metabolic stability and target engagement .

Biological Activity

1-[4-(2-Amino-5-chloro-benzoyl)-piperazin-1-yl]-ethanone, a compound with significant potential in pharmacology, has garnered attention for its diverse biological activities. This article reviews the compound's biological activity, synthesizing findings from various studies to present a comprehensive overview of its effects, mechanisms, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by its piperazine core, which is often associated with biological activity due to its ability to interact with various receptors and enzymes. The presence of the 2-amino-5-chlorobenzoyl moiety enhances its lipophilicity and may influence its pharmacokinetic properties.

Anticancer Activity

Research indicates that 1-[4-(2-Amino-5-chloro-benzoyl)-piperazin-1-yl]-ethanone exhibits notable anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HeLa (cervical cancer)
  • PANC-1 (pancreatic cancer)

The compound showed IC50 values ranging from 0.65 to 2.41 μM against MCF-7 cells, indicating potent cytotoxicity compared to standard chemotherapeutics . The mechanism of action appears to involve the activation of apoptotic pathways, as evidenced by increased p53 expression and caspase-3 cleavage in treated cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Enhanced expression of pro-apoptotic factors such as p53.
  • Cell Cycle Arrest : Inhibition of cell cycle progression in cancer cells.
  • Inhibition of Tumor Growth : Significant reduction in tumor size in vivo models.

Antimicrobial Activity

Preliminary studies have indicated that the compound may also possess antimicrobial properties. It has shown effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent . However, further research is needed to elucidate the specific mechanisms and efficacy in clinical settings.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the piperazine ring and the benzoyl moiety can significantly affect the biological activity. For instance:

  • Electron-donating groups (EDGs) enhance activity.
  • Electron-withdrawing groups (EWGs) generally reduce potency.

These findings underscore the importance of chemical modifications in optimizing the therapeutic profile of the compound .

Case Studies

Several case studies have explored the biological effects of similar compounds within the same chemical class:

  • Study on Piperazine Derivatives : A study demonstrated that derivatives with halogen substitutions exhibited varied anticancer activities, with some compounds showing IC50 values significantly lower than traditional chemotherapeutics .
  • In Vivo Models : Animal models treated with 1-[4-(2-Amino-5-chloro-benzoyl)-piperazin-1-yl]-ethanone showed promising results regarding tumor suppression and overall survival rates when compared to untreated controls .

Data Summary

Biological ActivityCell LineIC50 Value (μM)Mechanism
AnticancerMCF-70.65Apoptosis induction
AnticancerHeLa2.41Cell cycle arrest
AntimicrobialVariousTBDInhibition of bacterial growth

Q & A

Q. What are the established synthetic routes for 1-[4-(2-amino-5-chloro-benzoyl)-piperazin-1-yl]-ethanone, and how can reaction conditions be optimized?

A common approach involves nucleophilic substitution between a piperazine derivative and a benzoyl chloride intermediate. For example, in analogous compounds like 2-chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone, chloroacetic chloride reacts with substituted piperazine in dichloromethane (DCM) under controlled temperatures (0°C to room temperature) . Key optimizations include:

  • Catalyst use : Tertiary amines (e.g., N,N-diisopropylethylamine) enhance acylation efficiency .
  • Purification : Cold NaHCO₃ washes neutralize excess acid, followed by drying over Na₂SO₄ and solvent evaporation .
  • Yield monitoring : Thin-layer chromatography (TLC) tracks reactant consumption .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ 7.35 ppm for aromatic protons, δ 161.16 ppm for carbonyl carbons) confirm substituent positions and purity .
  • X-ray crystallography : Orthorhombic crystal systems (space group P2₁2₁2₁) with unit cell parameters (a = 7.9350 Å, b = 8.4610 Å) resolve stereoelectronic effects and hydrogen-bonding networks .
  • Elemental analysis : Validates molecular formula (e.g., C₁₃H₁₆ClFN₂O) .

Q. How can researchers ensure compound stability during storage and handling?

  • Storage : Under inert atmosphere (argon) at −20°C to prevent hydrolysis of the ketone moiety.
  • Solvent compatibility : Avoid protic solvents (e.g., water, alcohols) that may degrade the piperazine backbone .

Advanced Research Questions

Q. How can structural modifications enhance target selectivity in pharmacological studies?

  • Fragment-based design : Replace the 2-amino-5-chloro-benzoyl group with bioisosteres (e.g., fluorobenzyl or tetrazole moieties) to modulate receptor binding. For example, fluorobenzyl derivatives exhibit improved neurotropic activity .
  • Piperazine substitution : Introducing electron-withdrawing groups (e.g., -SO₂CH₃) at the piperazine nitrogen increases metabolic stability .

Q. What computational strategies predict binding affinity and metabolic pathways?

  • Docking studies : Use software like AutoDock Vina to simulate interactions with targets (e.g., tyrosine kinases) .
  • ADME prediction : Tools like SwissADME assess bioavailability (e.g., topological polar surface area < 90 Ų for blood-brain barrier penetration) .

Q. How can contradictory biological activity data be resolved?

  • Dose-response assays : Validate EC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-specific effects.
  • Off-target profiling : Use kinome-wide screening to rule out non-selective interactions .

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

  • CRISPR/Cas9 knockout models : Delete putative targets (e.g., GPCRs) to confirm on-pathway effects.
  • Synergy studies : Combine with chemotherapeutics (e.g., doxorubicin) to assess potentiation effects via Chou-Talalay analysis .

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